
1-Methoxy-2-(4-nitrobenzyl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(4-nitrobenzyl)disulfane is an organic compound characterized by the presence of a methoxy group, a nitrobenzyl group, and a disulfane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(4-nitrobenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2-(4-nitrobenzyl)disulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(4-nitrobenzyl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The disulfane linkage can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The nitrobenzyl group can participate in electron transfer reactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
- 1-Methoxy-4-(4-methoxybenzyl)benzene
- 1-Methoxy-4-(4-nitrobenzyl)oxybenzene
Uniqueness
1-Methoxy-2-(4-nitrobenzyl)disulfane is unique due to its disulfane linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for specific redox reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9NO3S2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
1-[(methoxydisulfanyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO3S2/c1-12-14-13-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 |
InChI Key |
BUBVBGNGEIDILV-UHFFFAOYSA-N |
Canonical SMILES |
COSSCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
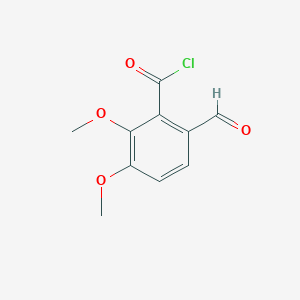
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)


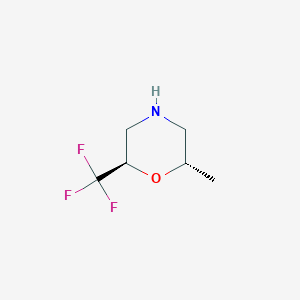
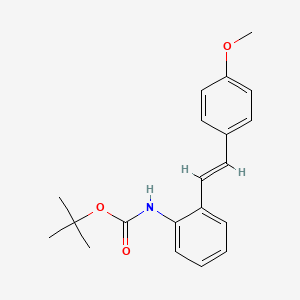
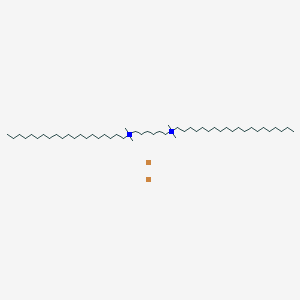


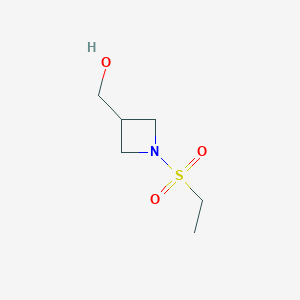

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

